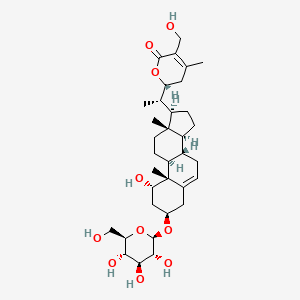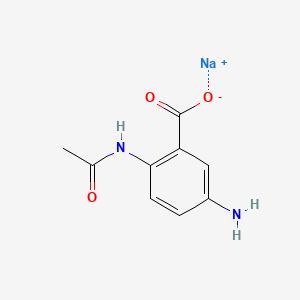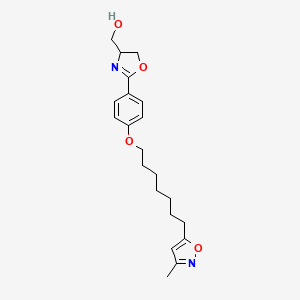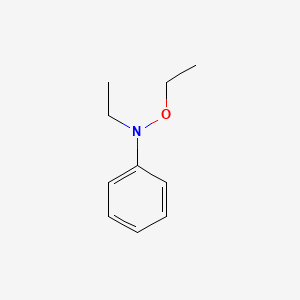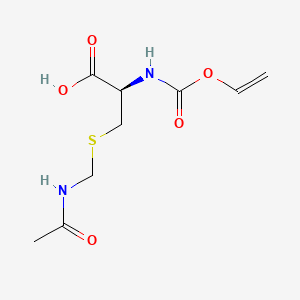
S-(Acetamidomethyl)-N-((vinyloxy)carbonyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 283-789-6 is known as S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an acetamidomethyl group and a vinyloxycarbonyl group attached to the L-cysteine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine typically involves the protection of the thiol group of L-cysteine with an acetamidomethyl group, followed by the introduction of a vinyloxycarbonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective protection and functionalization of the amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The acetamidomethyl group can be reduced under specific conditions.
Substitution: The vinyloxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the vinyloxycarbonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine involves its interaction with specific molecular targets. The acetamidomethyl group can protect the thiol group of L-cysteine, preventing unwanted reactions. The vinyloxycarbonyl group can participate in nucleophilic addition reactions, leading to the formation of new covalent bonds. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-[(Acetylamino)methyl]-N-[(ethenyloxy)carbonyl]-L-cysteine
- N-Acetyl-L-cysteine
- L-Cysteine ethyl ester
Uniqueness
S-[acetamidomethyl]-N-[(vinyloxy)carbonyl]-L-cysteine is unique due to the presence of both the acetamidomethyl and vinyloxycarbonyl groups, which confer specific chemical properties and reactivity. This dual functionalization allows for selective modifications and applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
84712-98-1 |
|---|---|
Molekularformel |
C9H14N2O5S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C9H14N2O5S/c1-3-16-9(15)11-7(8(13)14)4-17-5-10-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,12)(H,11,15)(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
WVPVRAHPOHEJQZ-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC=C |
Kanonische SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


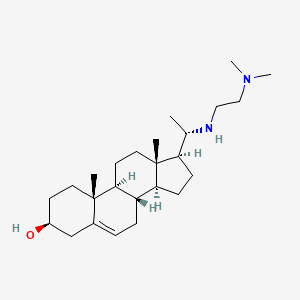
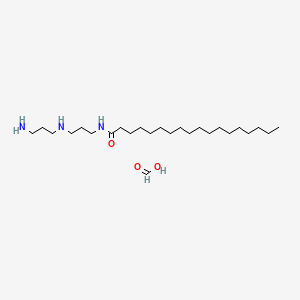
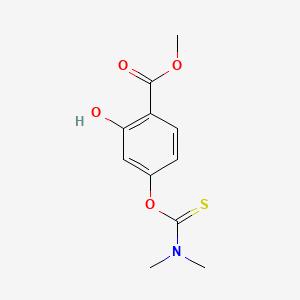
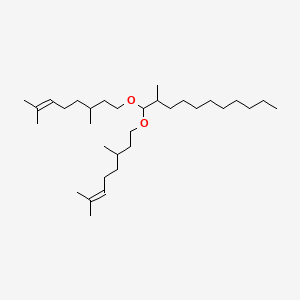
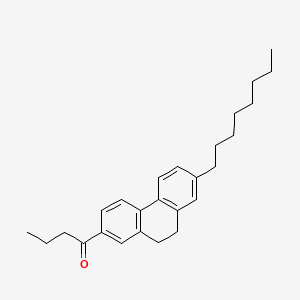
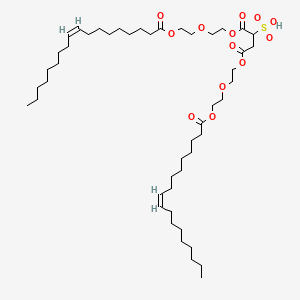
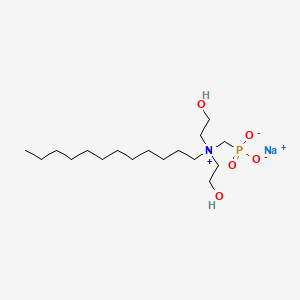
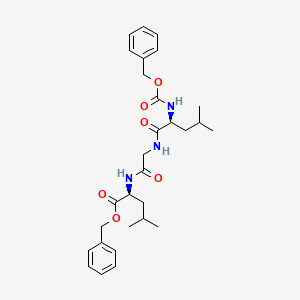
![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
